2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzimidazole derivative with a piperazine ring attached, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through techniques such as melting point analysis and IR spectroscopy .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antimalarial Activity : Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moiety, including compounds closely related to the one of interest. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial strains and showed potential antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Antiproliferative Activity : Mallesha et al. (2012) reported on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines, finding that some compounds exhibited promising activity, suggesting potential anticancer applications (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antioxidant and Cytotoxic Agents : Patel et al. (2019) explored chrysin-based sulfonylpiperazines for their antioxidant and cytotoxic efficacies against selected cancer cell lines. These studies revealed that certain derivatives exhibited better antioxidant and anticancer efficacies than previously studied compounds, highlighting the importance of structural design and substitution for biological effects (Patel, Mistry, Syed, Parekh, & Shin, 2019).
Antibacterial and Antifungal Activity : Anisetti and Reddy (2012) discussed the synthesis of novel 2-((E)-2-aryl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, showing significant biological activity against standard bacterial and fungal strains, indicating their potential as antimicrobial agents (Anisetti & Reddy, 2012).
Potential Applications in Material Science
- Corrosion Inhibitors : Yadav et al. (2016) investigated benzimidazole derivatives, including compounds similar to the query, as corrosion inhibitors for N80 steel in hydrochloric acid. Their findings suggest these derivatives can significantly prevent corrosion, which could be beneficial for industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is PARP1 , a protein that plays a crucial role in cancer cell signaling, chromatin regulation, and metastatic processes . The compound’s interaction with PARP1 suggests its potential use in cancer treatment .
Mode of Action
The compound interacts with its target, PARP1 , inhibiting its catalytic activity . This interaction enhances the cleavage of PARP1, increases the phosphorylation of H2AX, and boosts CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound’s synthesis involves reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products . The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .
Pharmacokinetics
It’s noted that the compounds were dissolved in dmso for cell treatment , suggesting that the compound is likely soluble in organic solvents.
Result of Action
The compound’s action results in the inhibition of PARP1’s catalytic activity, enhanced cleavage of PARP1, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes at the molecular and cellular level suggest that the compound may induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-7-8-18(15(2)13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQGNBLVEZSYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.